molecular formula C10H18N2O2 B044890 Maniwamycin A CAS No. 122566-70-5

Maniwamycin A

Cat. No. B044890
M. Wt: 198.26 g/mol
InChI Key: WFHYSKXBQMLHKH-JFLSSZQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maniwamycin A is a natural product that is obtained from Streptomyces sp. SN-593. It has been found to have potent inhibitory activity against bacterial RNA polymerase, which makes it a promising candidate for the development of new antibiotics.

Scientific Research Applications

Isolation and Biosynthetic Analysis

Maniwamycin G, a derivative of Maniwamycin A, has been studied for its biosynthetic origins. Isolated from Streptomyces sp. TOHO-M025, it differs in its molecular structure by containing a methoxycarbonyl group instead of an amide, as found in its analogues. Its biosynthesis involves acetate units and amino acids like serine and glutamic acid. This research enhances understanding of the biosynthetic pathways of maniwamycins (Tatsukawa et al., 2022).

Quorum-Sensing Inhibition

Maniwamycins, including C-F, have been found to inhibit quorum sensing in Chromobacterium violaceum CV026. This is significant as quorum sensing is a critical microbial signaling system controlling virulence gene expression. The inhibition of violacein synthesis by maniwamycins suggests potential applications in controlling bacterial virulence (Fukumoto et al., 2015).

Antifungal Properties

Maniwamycins A and B exhibit broad antifungal spectra. Isolated from Streptomyces prasinopilosus, they represent new azoxy substances and have shown effectiveness against various fungal pathogens. This positions maniwamycins as potential candidates for antifungal drug development (Nakayama et al., 1989).

Antiviral Activity

A maniwamycin derivative, dihydromaniwamycin E, exhibits antiviral activity against influenza and SARS-CoV-2 viruses. Produced by thermotolerant Streptomyces sp. JA74, it's a "heat shock metabolite" showing potential as an antiviral agent, especially in the context of emerging viral threats (Saito et al., 2022).

properties

CAS RN

122566-70-5

Product Name

Maniwamycin A

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

[(E)-hex-1-enyl]-oxido-[(2S)-3-oxobutan-2-yl]iminoazanium

InChI

InChI=1S/C10H18N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-9H,4-6H2,1-3H3/b8-7+,12-11?/t9-/m0/s1

InChI Key

WFHYSKXBQMLHKH-JFLSSZQFSA-N

Isomeric SMILES

CCCC/C=C/[N+](=N[C@@H](C)C(=O)C)[O-]

SMILES

CCCCC=C[N+](=NC(C)C(=O)C)[O-]

Canonical SMILES

CCCCC=C[N+](=NC(C)C(=O)C)[O-]

synonyms

2-oxobutane-3-NNO-azoxy-1'-(1'-hexene)
maniwamycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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